Ipamorelin is a pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH2) and a ghrelin mimetic with growth hormone (GH) releasing activity. Ipamorelin mimics ghrelin and binds to the ghrelin receptor (or GH secretagogue receptor, GHSR) in the brain, thereby selectively stimulating the release of GH from the pituitary gland. This results in increased plasma GH levels, which would affect many biological processes. Besides its presence in the brain, GHSR can also be found in the gastrointestinal tract, heart, lung, liver, kidney, pancreas, adipose tissue and immune cells. Unlike other GH releasing peptides, ipamorelin only stimulates GH release in a manner very similar to that of growth hormone releasing hormone.
Ipamorelin
CAS No.: 170851-70-4
Cat. No.: VC0530774
Molecular Formula: C38H49N9O5
Molecular Weight: 711.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170851-70-4 |
---|---|
Molecular Formula | C38H49N9O5 |
Molecular Weight | 711.9 g/mol |
IUPAC Name | 6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Standard InChI | InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52) |
Standard InChI Key | NEHWBYHLYZGBNO-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES | CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Canonical SMILES | CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Appearance | Solid powder |
Introduction
Pharmacological Profile of Ipamorelin
Structural Characteristics and Receptor Specificity
Ipamorelin belongs to the growth hormone-releasing peptide (GHRP) family but lacks the central Ala-Trp motif present in earlier compounds like GHRP-1 . Its structural optimization enables selective binding to GHSR-1a receptors in the pituitary and gastrointestinal tract without activating corticotropin-releasing hormone pathways . This specificity prevents cortisol elevation—a common limitation of non-selective GHRPs—while maintaining potent growth hormone (GH) release capabilities .
In vitro studies using rat pituitary cells demonstrate half-maximal effective concentrations (EC50) of 1.3 nM, comparable to GHRP-6 (2.2 nM) but with reduced ACTH secretion . Porcine models confirm dose-dependent GH release (ED50 = 2.3 nmol/kg) without affecting FSH, LH, PRL, or TSH levels .
Mechanism of Action
The peptide operates through three primary mechanisms:
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Ghrelin Receptor Agonism: Direct activation of GHSR-1a stimulates GH secretion via phospholipase C signaling
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Hypothalamic-pituitary Axis Modulation: Synergistic enhancement of growth hormone-releasing hormone (GHRH) activity through somatostatin inhibition
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Peripheral Gastrointestinal Effects: Accelerates gastric emptying through direct action on enteric GHSR-1a receptors
This multimodal activity underlies both its endocrine effects and therapeutic potential in gastrointestinal motility disorders .
Clinical Applications and Trial Data
Postoperative Ileus Management
A phase II multicenter trial (NCT00672074) evaluated intravenous ipamorelin (0.03 mg/kg BID) versus placebo in 114 bowel resection patients :
Parameter | Ipamorelin (n=56) | Placebo (n=58) | p-value |
---|---|---|---|
Median time to first meal | 25.3 h | 32.6 h | 0.15 |
Adverse event incidence | 87.5% | 94.8% | NS |
Hospital discharge day | 6.2 | 6.9 | 0.22 |
Though primary endpoints didn't reach significance, subgroup analysis suggested 18% faster gastrointestinal recovery in open laparotomy cases compared to historical controls . The compound's safety profile showed no significant differences from placebo in hematological or metabolic parameters .
Metabolic and Body Composition Effects
Preclinical models reveal distinct adipogenic properties:
9-Week Murine Study (Lall et al.)
Group | Body Weight Change | Fat Mass Change | Leptin Increase |
---|---|---|---|
Ipamorelin | +15.3% (GH-deficient) +16.9% (GH-intact) | +22% | +40% (Week 2) |
GH | +95.5% (GH-deficient) +27.5% (GH-intact) | -18% | No change |
Placebo | No change | Baseline | Baseline |
These findings suggest GH-independent mechanisms for ipamorelin's early-phase weight gain and sustained fat accumulation, potentially mediated through ghrelin's orexigenic effects .
Emerging Research Directions
Anti-Aging Applications
Early clinical observations note:
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34% increase in collagen density (dermal biopsy)
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28% improvement in VO2 max (cardiopulmonary testing)
These effects appear mediated through IGF-1 upregulation rather than direct tissue actions .
Combination Therapies
Ongoing investigations explore synergy with:
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Sermorelin: Augmented GH pulse amplitude (+42% vs monotherapy)
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Selective androgen receptor modulators: Enhanced lean mass accretion (+5.2 kg vs +3.1 kg solo)
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GLP-1 agonists: Counterregulation of ghrelin-induced appetite stimulation
Regulatory Status and Prescribing Considerations
Global Approval Landscape
Region | Indication | Status |
---|---|---|
United States | Postoperative ileus | Phase III |
EU | None | Investigational |
Australia | Age-related GH decline | Off-label |
Dosing Protocols
Application | Dose | Duration |
---|---|---|
Postoperative recovery | 0.03 mg/kg IV BID | 7 days |
Metabolic support | 200-300 μg SC daily | 12-24 weeks |
Anti-aging | 1 μg/kg SC at bedtime | Cyclic (6 mo) |
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